molecular formula C19H15BrN4OS2 B11106485 5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11106485
M. Wt: 459.4 g/mol
InChI Key: VJMDLMKVNOIXDX-SSDVNMTOSA-N
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Description

5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a hydrazinyl group, and a bromobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced by reacting the thiazole derivative with hydrazine hydrate.

    Formation of the Benzylidene Moiety: The benzylidene moiety is formed by the condensation of the hydrazinyl-thiazole intermediate with 4-bromobenzaldehyde in the presence of an acid catalyst.

    Final Assembly: The final compound is obtained by reacting the benzylidene intermediate with 2-[(4-bromobenzyl)oxy]benzaldehyde under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfanyl group.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

    Substitution: The bromobenzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or amides can be formed.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic properties.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anti-Cancer Research: Preliminary studies suggest that the compound may have anti-cancer properties, particularly against certain types of tumors.

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes with specific properties.

    Polymer Additives: It may be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Hydrazinyl Compounds: Hydrazine derivatives such as phenylhydrazine and benzylhydrazine are structurally related.

    Benzylidene Compounds: Benzylidene derivatives like benzylideneacetone and benzylidenemalononitrile have similar moieties.

Uniqueness

The uniqueness of 5-[(2E)-2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15BrN4OS2

Molecular Weight

459.4 g/mol

IUPAC Name

5-[(2E)-2-[[2-[(4-bromophenyl)methoxy]phenyl]methylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C19H15BrN4OS2/c1-26-19-16(10-21)18(27-24-19)23-22-11-14-4-2-3-5-17(14)25-12-13-6-8-15(20)9-7-13/h2-9,11,23H,12H2,1H3/b22-11+

InChI Key

VJMDLMKVNOIXDX-SSDVNMTOSA-N

Isomeric SMILES

CSC1=NSC(=C1C#N)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br

Canonical SMILES

CSC1=NSC(=C1C#N)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br

Origin of Product

United States

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